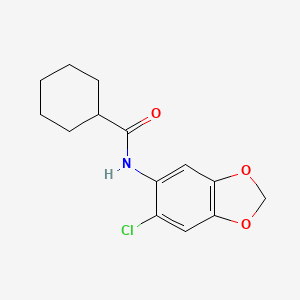
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) that are designed to selectively target androgen receptors in the body. Unlike traditional anabolic steroids, SARMs are believed to have fewer side effects and a more targeted mode of action.
Mechanism of Action
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide is believed to work by activating the peroxisome proliferator-activated receptor delta (PPAR-delta) in the body. PPAR-delta is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPAR-delta, this compound is thought to increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased endurance and improved fat metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on lipid metabolism and endurance, this compound has been shown to reduce inflammation, improve insulin sensitivity, and increase HDL cholesterol levels. However, the long-term effects of this compound on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One advantage of N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide for lab experiments is its high potency and selectivity for PPAR-delta. This makes it a useful tool for studying the role of PPAR-delta in various biological processes. However, one limitation of this compound is its potential for off-target effects, particularly at high doses. This can make it difficult to interpret the results of experiments using this compound, and careful dose-response studies are needed to ensure that any observed effects are specific to PPAR-delta activation.
Future Directions
There are several potential future directions for research on N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide. One area of interest is its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential as a performance-enhancing drug in sports, although its use in this context is currently banned by the World Anti-Doping Agency. Finally, further research is needed to fully understand the long-term effects of this compound on human health, particularly with regard to its potential for carcinogenicity and other adverse effects.
Synthesis Methods
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide is typically synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde and 3,4-methylenedioxyphenylacetic acid to form 6-chloro-1,3-benzodioxol-5-carbaldehyde. This intermediate is then reacted with cyclohexylamine and isobutyryl chloride to form the final product, this compound.
Scientific Research Applications
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been studied for its potential applications in a variety of scientific fields, including exercise physiology, cardiology, and oncology. In exercise physiology, this compound has been shown to increase endurance and improve fat metabolism in animal models. In cardiology, this compound has been investigated for its potential to reduce inflammation and improve cardiac function in animal models of heart disease. In oncology, this compound has been studied for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
properties
IUPAC Name |
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-10-6-12-13(19-8-18-12)7-11(10)16-14(17)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIRGFOFFLVDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

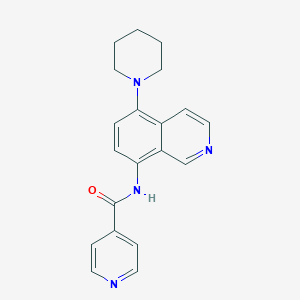
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)
![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
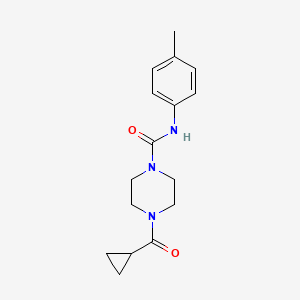
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)

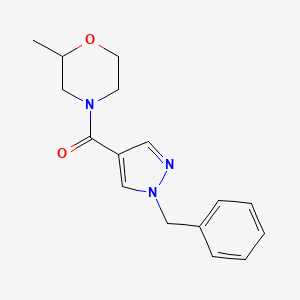
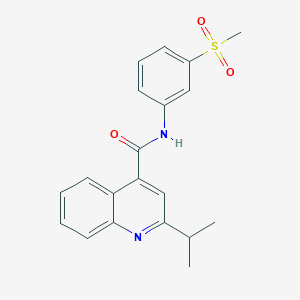
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
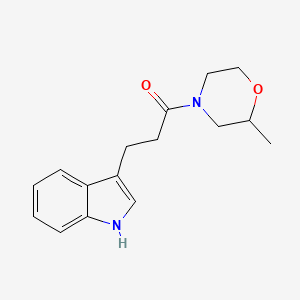
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)